7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused pyrrolo-pyrimidine core substituted at the 5-, 7-, and N4-positions. Key structural features include:
- 7-position: A 3-chloro-4-methylphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (CH₃) substituents.
- 5-position: A phenyl group, contributing to hydrophobic interactions.
The combination of these substituents balances lipophilicity, steric bulk, and electronic properties, making it a candidate for therapeutic applications (e.g., kinase inhibition) .
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-12,14-15H,13H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQREVOBOOZWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CO4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 396.87 g/mol. The structural features include a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrrolopyrimidine class often exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many derivatives have shown activity against various kinases involved in cancer cell signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, contributing to their anticancer effects.
- Modulation of Enzyme Activity : The interaction with enzymes such as acetylcholinesterase (AChE) has been noted, impacting neurodegenerative disease pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the findings from different studies regarding its efficacy:
These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has also been assessed for anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in vitro, demonstrating potential for treating inflammatory diseases.
Case Studies
-
Study on MCF-7 Cell Line :
- The compound was tested against MCF-7 breast cancer cells and showed an IC50 value of 1.88 µM, indicating potent activity.
- Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, leading to increased caspase activity.
-
A549 Lung Cancer Study :
- In A549 lung cancer cells, the compound exhibited an IC50 value of 0.39 µM.
- Further analysis indicated that it disrupts cell cycle progression at the G2/M phase, leading to cell death.
Scientific Research Applications
The compound 7-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic structure with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Structure
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The presence of a furan ring and a chloro-substituted phenyl group enhances its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C19H16ClN3O
- Molecular Weight : 353.8 g/mol
Chemical Identifiers
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent. Pyrimidine derivatives are known to exhibit antitumor activity by targeting various pathways involved in cancer cell proliferation and survival.
Case Study: Antitumor Activity
A study demonstrated that similar pyrimidine derivatives showed significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds with similar structures have shown promising antimicrobial activities. The incorporation of the furan moiety is believed to enhance interaction with microbial targets.
Case Study: Antimicrobial Evaluation
A series of pyrimidine derivatives were evaluated for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions led to enhanced antibacterial activity .
Inflammation Modulation
Pyrimidine compounds have been studied for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies have shown that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at the 7-Position
| Compound Name | 7-Substituent | Key Features | Reference |
|---|---|---|---|
| Target Compound | 3-Chloro-4-methylphenyl | Di-substituted aryl (Cl, CH₃); mixed electronic effects | [4] |
| 7-(4-Chlorophenyl)-analog | 4-Chlorophenyl | Mono-substituted (para-Cl); higher symmetry | [4] |
| 7-(4-Methoxyphenyl)-analog | 4-Methoxyphenyl | Electron-donating OCH₃; enhanced solubility | [2] |
| 7-Methyl-5-phenyl analog (e.g., 36) | Methyl | Minimal steric hindrance; simple alkyl chain | [6] |
Key Observations :
Variations at the N4-Amine Position
| Compound Name | N4-Substituent | Key Features | Reference |
|---|---|---|---|
| Target Compound | Furan-2-ylmethyl | Heteroaromatic; potential π-π interactions | [4] |
| N-(4-Methylphenyl)-analog | 4-Methylphenyl | Hydrophobic; sterically compact | [2] |
| N-(3-Chlorophenyl)-analog (Compound 11) | 3-Chlorophenyl | Electron-withdrawing Cl; planar structure | [5] |
| N-(3-Bromophenyl)-analog (Compound 2) | 3-Bromophenyl | Heavy atom effect; possible halogen bonding | [8] |
Key Observations :
Combined Substituent Effects
- Target Compound vs. 7-(4-Chlorophenyl)-N-(furan-2-ylmethyl) analog : Both share the N4-furan group, but the target’s 3-chloro-4-methylphenyl substituent likely increases steric hindrance and alters electronic distribution compared to the para-chloro analog .
- Comparison with Methoxy Derivatives () : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce lipophilicity, which may limit membrane permeability relative to chloro/methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
